molecular formula C7H4Cl2N2S B098057 2-Amino-4,6-dichlorobenzothiazole CAS No. 16582-59-5

2-Amino-4,6-dichlorobenzothiazole

Cat. No. B098057
CAS RN: 16582-59-5
M. Wt: 219.09 g/mol
InChI Key: UZGRZSHGRZYCQV-UHFFFAOYSA-N
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Description

2-Amino-4,6-dichlorobenzothiazole is a compound that belongs to the class of 2-aminobenzothiazoles, which are of significant interest due to their diverse biological applications and presence in various natural products and biologically active compounds . These compounds have been studied for their potential therapeutic effects, such as antiprion activity , and have been synthesized through various methods, including transition-metal-free and solvent-free conditions .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles can be achieved through several methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method includes a switchable and scalable C-N coupling protocol developed for the synthesis of these compounds from 2-chlorobenzothiazoles and primary amines under transition-metal-free and solvent-free conditions . Additionally, solid-phase parallel synthesis has been utilized for the creation of 2-amino and 2-amidobenzo(d)oxazole derivatives, which share a similar core structure to 2-aminobenzothiazoles .

Molecular Structure Analysis

The molecular structure of aminothiazole derivatives has been extensively studied. X-ray crystallographic analysis has revealed that these compounds can form poly chain structures due to the presence of intramolecular hydrogen bonding . The crystal structures of substituted amidino-benzothiazoles have also been determined, showing that the bond distances and angles in these structures are almost similar, with differences in the orientation of the amidino moiety with respect to the benzothiazole ring .

Chemical Reactions Analysis

2-Aminothiazoles have been assessed for their nucleophilicities through coupling with superelectrophilic compounds. For instance, the reactions of 2-aminothiazole derivatives with 4,6-dinitrobenzofuroxan (DNBF) have been studied, revealing that these thiazoles behave preferentially as carbon rather than nitrogen nucleophiles . The reactivity sequence determined from these studies accounts for the observed selectivity in the formation of sigma-adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles have been characterized using various spectroscopic techniques, including NMR and FT-IR, as well as computational methods such as density functional theory (DFT). These studies have provided insights into the electronic and spectroscopic properties of the compounds, supporting the experimental data . The thermodynamic and UV-Vis analyses have confirmed the presence of hydrogen bonding networks in the dimers, and the first-order hyperpolarizability of these molecules has been found to be significantly greater than that of urea .

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • 2-Amino-4,6-dichlorobenzothiazole is a key component in the design of biologically active compounds .
    • It exhibits a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
    • The compound is also used in the synthesis of benzothiazole analogs .
  • Green Chemistry

    • The synthesis of 2-Amino-4,6-dichlorobenzothiazole derivatives often involves one-pot multicomponent reactions .
    • These reactions are simple, yield high amounts of the target products in a short time, and often proceed without a solvent .
    • Water is commonly used as a non-toxic and widely available solvent, reducing the cost of the process .
  • Material Science

    • 2-Amino-4,6-dichlorobenzothiazole has been used in the preparation of certain types of crystals .

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4,6-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGRZSHGRZYCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937130
Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4,6-dichlorobenzothiazole

CAS RN

16582-59-5, 61792-25-4
Record name 4,6-Dichloro-2-benzothiazolamine
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Record name 2-Benzothiazolamine, dichloro-
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Record name 16582-59-5
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Record name 2-Benzothiazolamine, dichloro-
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Record name 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobenzothiazol-2-amine
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Synthesis routes and methods

Procedure details

197 g (1.23 mol) of bromine were slowly added dropwise, while cooling with ice, to a solution of 200 g (1.23 mol) of 2,4-dichloroaniline and 200 g (2.46 mol) of sodium thiocyanate in 1.5 1 of glacial acetic acid. Stirring was carried out for 16 hours at about 20° C., after which the solid was separated off and washed with 10% strength sodium hydroxide solution and water.
Quantity
197 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Trapani, M Franco, A Latrofa, G Genchi… - European journal of …, 1992 - Elsevier
Synthesis and ability to displace [ 3 H]diazepam binding from rat brain membranes of the 3-(alkoxycarbonyl)-4H-pyrimido[2,1-b]benzothiazol-4-ones 3a–p and related compounds 10–…
Number of citations: 41 www.sciencedirect.com

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